Cas no 3437-80-7 ([1,1':3',1''-Terphenyl]-5'-carboxaldehyde,2'-hydroxy-)
3437-80-7 structure
Product Name:[1,1':3',1''-Terphenyl]-5'-carboxaldehyde,2'-hydroxy-
CAS-nummer:3437-80-7
MF:C19H14O2
MW:274.313265323639
CID:295694
PubChem ID:10355975
Update Time:2025-04-19
[1,1':3',1''-Terphenyl]-5'-carboxaldehyde,2'-hydroxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- [1,1':3',1''-Terphenyl]-5'-carboxaldehyde,2'-hydroxy-
- 4-hydroxy-3,5-diphenylbenzaldehyde
- 3,5-Diphenyl-4-hydroxybenzaldehyde
- m-Terphenyl-5'-carboxaldehyde,2'-hydroxy- (7CI,8CI)
- Benzaldehyde,4-hydroxy-3,5-bis(3-methyl-2-butenyl)-
- 2'-hydroxy-[1,1':3',1''-terphenyl]-5'-carbaldehyde
- DTXSID10438658
- SCHEMBL9472211
- 2'-hydroxy[1,1':3',1''] terphenyl-5'-carbaldehyde
- 2~2~-Hydroxy[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-carbaldehyde
- 3437-80-7
-
- Inchi: 1S/C19H14O2/c20-13-14-11-17(15-7-3-1-4-8-15)19(21)18(12-14)16-9-5-2-6-10-16/h1-13,21H
- InChI-sleutel: RPZCAUFMEBNHCE-UHFFFAOYSA-N
- LACHT: OC1C(=CC(C=O)=CC=1C1C=CC=CC=1)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 274.09942
- Monoisotopische massa: 274.099379685g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 301
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 37.3Ų
Experimentele eigenschappen
- PSA: 37.3
[1,1':3',1''-Terphenyl]-5'-carboxaldehyde,2'-hydroxy- Gerelateerde literatuur
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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